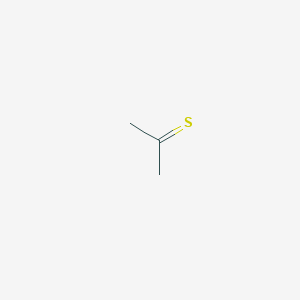

Thioacetone

Vue d'ensemble

Description

Thioacetone is an organosulfur compound belonging to the thioketone group, with the chemical formula (CH₃)₂CS. It is an unstable orange or brown substance that can only be isolated at low temperatures. Above −20°C, this compound readily converts to a polymer and a trimer, trithis compound. It is known for its extremely potent and unpleasant odor, considered one of the worst-smelling chemicals known to humanity .

Méthodes De Préparation

Thioacetone is typically obtained by cracking the cyclic trimer trithis compound, [(CH₃)₂CS]₃. The trimer is prepared by pyrolysis of allyl isopropyl sulfide or by treating acetone with hydrogen sulfide in the presence of a Lewis acid. The trimer cracks at 500–600°C to give the thione .

Analyse Des Réactions Chimiques

Thioacetone undergoes several types of chemical reactions, including:

Reactions with Alkyllithiums: This compound reacts with organolithium reagents to give a variety of products, often without forming a thiol.

Common reagents and conditions used in these reactions include hydrogen sulfide, Lewis acids, and organolithium reagents. Major products formed from these reactions include the polymer and trithis compound .

Applications De Recherche Scientifique

Chemical Synthesis and Research Applications

Thioacetone is primarily utilized in laboratory settings for its strong reducing properties, which can facilitate various chemical reactions. Its ability to form stable linkages makes it valuable in synthesizing complex molecules.

1. Synthesis of Ubiquitin Analogs

A notable application of this compound is in the synthesis of bis-thio-acetone (BTA) linkages used to create analogs of ubiquitinated proteins. This method allows researchers to study protein aggregation and degradation processes more effectively. The BTA analogues have been shown to inhibit the aggregation of proteins such as α-synuclein, which is significant in neurodegenerative disease research .

| Property | BTA Linkage | Disulfide Linkage |

|---|---|---|

| Stability | High | Moderate |

| Aggregation Inhibition | Complete | Partial |

| Toxicity Inhibition | Effective | Less effective |

2. This compound Analogues in Explosive Chemistry

this compound's structural analogues have been studied for their potential explosive properties. Research indicates that cyclic this compound analogs of diacetone diperoxide exhibit different decomposition characteristics compared to their parent compounds. These findings are crucial for understanding the stability and reactivity of explosive materials .

Industrial Applications

1. Odorizing Agent

Due to its potent odor, this compound has been employed as a warning agent in industrial settings. It is added to otherwise odorless substances to alert workers of potential leaks or hazardous conditions. This application capitalizes on this compound's ability to be detected at very low concentrations, making it an effective safety measure .

2. Equipment Calibration

this compound is also used in equipment calibration processes where precise measurements are required. Its unique properties allow for the calibration of instruments that detect sulfur compounds, ensuring accurate readings in various industrial applications .

Case Studies

Case Study 1: Safety Protocols in Chemical Manufacturing

In a chemical manufacturing facility, this compound was integrated into safety protocols due to its strong odor. During an incident involving a gas leak, this compound's presence allowed workers to evacuate the area promptly, demonstrating its effectiveness as a warning agent .

Case Study 2: Protein Aggregation Studies

Researchers utilized bis-thio-acetone linkages to investigate the aggregation behavior of α-synuclein proteins. The study revealed that BTA-modified proteins exhibited significantly reduced aggregation compared to traditional methods, highlighting the potential for these analogs in therapeutic research for neurodegenerative diseases .

Mécanisme D'action

The mechanism by which thioacetone exerts its effects involves its high reactivity and tendency to polymerize. The molecular targets and pathways involved include interactions with carbon dioxide and water, leading to the formation of stabilized complexes.

Comparaison Avec Des Composés Similaires

Thioacetone is similar to other thioketones and ketones. Thioketones contain a thionic group (>C=S), which is less polarized but more polarizable than the carbonyl group (>C=O) found in ketones. This difference in molecular structure leads to variations in chemical reactivity and properties. Similar compounds include acetone, 2-butanone, and 2-pentanone .

This compound’s uniqueness lies in its extremely potent odor and its high reactivity, which makes it a subject of interest in various scientific studies .

Activité Biologique

Thioacetone, a sulfur-containing organic compound, has garnered attention in various scientific fields due to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, discussing its synthesis, effects on biological systems, and potential applications, supported by data tables and relevant case studies.

This compound (C3H6S) is a thioketone that can be synthesized through several methods, including the reaction of acetone with hydrogen sulfide. This compound is notorious for its extreme odor and is often cited as one of the most unpleasant smells known to science . The synthesis process can yield derivatives that exhibit varying biological activities.

Synthesis Methods

- Reaction with Hydrogen Sulfide : Acetone reacts with hydrogen sulfide in the presence of concentrated hydrochloric acid, leading to the formation of this compound.

- Controlled Synthesis : Recent studies have explored controllable synthesis methods for thioacetals and thioketals from aldehydes and acetone using thiols, enhancing the yield and purity of this compound derivatives .

Biological Activity

This compound exhibits several biological activities that have been investigated in various studies. Its effects on cellular mechanisms and potential therapeutic applications are of particular interest.

1. Toxicity and Odor Impact

This compound is infamous for causing severe olfactory disturbances. In one notable incident, the release of this compound vapors led to widespread panic due to its overpowering smell, resulting in fainting and nausea among nearby residents . This incident highlights the compound's potent biological effects on sensory systems.

2. Protein Interactions

Research has indicated that this compound derivatives can influence protein aggregation processes. A study demonstrated that bis-thio-acetone analogs could modify ubiquitinated proteins, affecting their aggregation and toxicity in cell cultures . The findings suggest that these analogs can serve as structural mimics to study protein behavior in neurodegenerative diseases.

3. Antimicrobial Properties

This compound has shown potential antimicrobial activity. A study highlighted its ability to inhibit bacterial growth through mechanisms involving reactive oxygen species (ROS) generation . The compound's reactivity with thiols may contribute to its antibacterial properties.

Case Studies

Several case studies illustrate the biological activity of this compound and its derivatives:

Case Study 1: Protein Aggregation Inhibition

In a controlled experiment, bis-thio-acetone analogs were used to modify α-synuclein proteins. The results indicated a significant reduction in protein aggregation compared to unmodified proteins. This suggests potential therapeutic applications for this compound derivatives in treating neurodegenerative diseases like Parkinson’s .

| Modification | Aggregation Inhibition | Comments |

|---|---|---|

| Unmodified α-synuclein | High | Significant fiber formation observed |

| BTA-ubiquitinated α-synuclein | Low | No ThT-positive aggregates formed |

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various bacterial strains. Results showed a dose-dependent inhibition of growth, indicating its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

Propriétés

IUPAC Name |

propane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c1-3(2)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNXQVCPQMQLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-05-2 | |

| Record name | 2-Propanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.